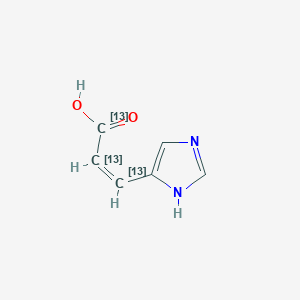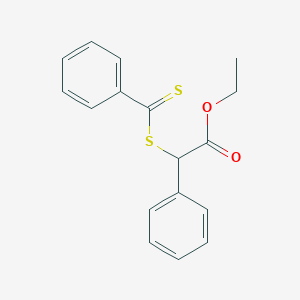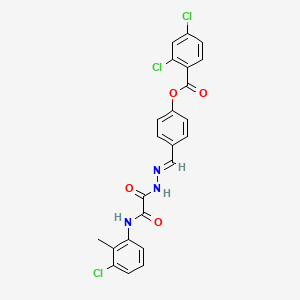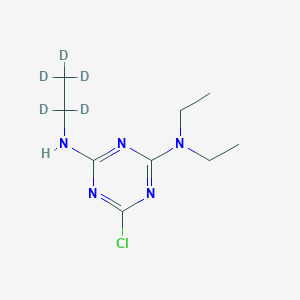
CID 16219502
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole-3-acetaldehyde-sodium bisulfite addition compound is a chemical compound with the molecular formula C10H9NO · NaHSO3 and a molecular weight of 263.25 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The preparation of Indole-3-acetaldehyde-sodium bisulfite addition compound typically involves the reaction of Indole-3-acetaldehyde with sodium bisulfite. This reaction is usually carried out in an organic solvent such as acetic acid . The reaction can be facilitated by heating or exposure to light. After the reaction is complete, the product is obtained through crystallization, filtration, and drying .
Analyse Des Réactions Chimiques
Indole-3-acetaldehyde-sodium bisulfite addition compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Indole-3-acetaldehyde-sodium bisulfite addition compound has several applications in scientific research:
Chemistry: It is used as a reactant in the preparation of potential neurotransmitter analogs.
Medicine: Research involving this compound contributes to understanding various biological processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Indole-3-acetaldehyde-sodium bisulfite addition compound involves its interaction with molecular targets and pathways in biological systems. The compound can act as a reactant in biochemical reactions, influencing the formation of neurotransmitter analogs and other biologically active molecules . The specific pathways and molecular targets depend on the context of its use in research and industrial applications.
Comparaison Avec Des Composés Similaires
Indole-3-acetaldehyde-sodium bisulfite addition compound can be compared with other similar compounds, such as:
- Indole-3-pyruvic acid
- 3-Indoleacrylic acid
- 3-Indoleacetic acid
- DL-Indole-3-lactic acid
- Indole-3-propionic acid
- Indole-3-carboxaldehyde
- Indole-3-acetamide
These compounds share structural similarities with Indole-3-acetaldehyde-sodium bisulfite addition compound but differ in their specific chemical properties and applications . The uniqueness of Indole-3-acetaldehyde-sodium bisulfite addition compound lies in its specific reactivity and the types of reactions it undergoes, making it valuable for particular research and industrial purposes.
Propriétés
Formule moléculaire |
C10H11NNaO4S |
|---|---|
Poids moléculaire |
264.26 g/mol |
InChI |
InChI=1S/C10H11NO4S.Na/c12-10(16(13,14)15)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,10-12H,5H2,(H,13,14,15); |
Clé InChI |
PJXDNDXPPJXBTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(O)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)



![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)



![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)

